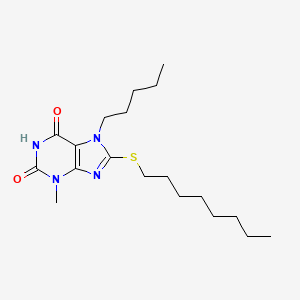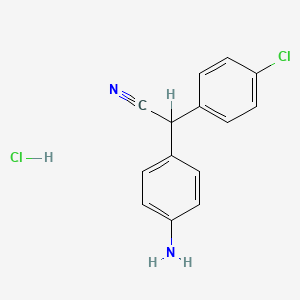
4-Chloro-4'-nitrostilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-4’-nitrostilbene is an organic compound known for its significant nonlinear optical properties. It is a derivative of stilbene, where the aromatic rings are substituted with a chlorine atom at the 4-position and a nitro group at the 4’-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-4’-nitrostilbene typically involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for 4-Chloro-4’-nitrostilbene are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on optimizing reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-4’-nitrostilbene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium hydroxide (NaOH), ethanol.
Major Products Formed:
Reduction: 4-Amino-4’-nitrostilbene.
Oxidation: 4-Chloro-4’-nitroquinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-4’-nitrostilbene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-Chloro-4’-nitrostilbene is primarily related to its ability to participate in charge transfer interactions. The presence of electron-donating and electron-withdrawing groups on the aromatic rings facilitates the movement of electrons, making it an effective nonlinear optical material. This charge transfer mechanism is crucial for its applications in optoelectronic devices .
Comparison with Similar Compounds
- 4-Fluoro-4’-nitrostilbene
- 4-Iodo-4’-nitrostilbene
- 1-(4-Fluorostyryl)-4-nitrostilbene
- 4-Methoxy-4’-nitrostilbene
Comparison: 4-Chloro-4’-nitrostilbene stands out due to its unique combination of chlorine and nitro substituents, which enhance its nonlinear optical properties. Compared to its analogs, such as 4-Fluoro-4’-nitrostilbene and 4-Iodo-4’-nitrostilbene, the chlorine substituent provides a balance between electron-donating and electron-withdrawing effects, making it particularly effective in optoelectronic applications .
Properties
CAS No. |
3757-16-2 |
|---|---|
Molecular Formula |
C14H10ClNO2 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C14H10ClNO2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(17)18/h1-10H/b2-1+ |
InChI Key |
WKGWMIAHCAJHPK-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


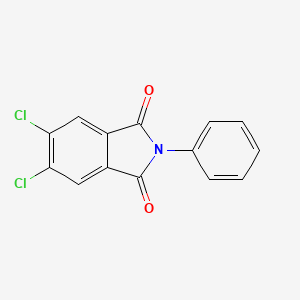

![5-(2-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11997231.png)

![5-(4-Methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997245.png)
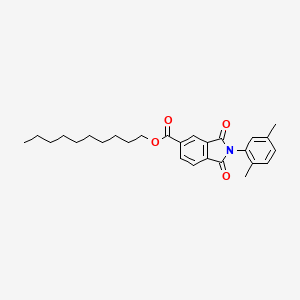
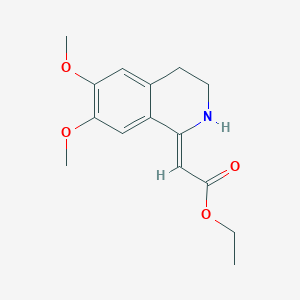
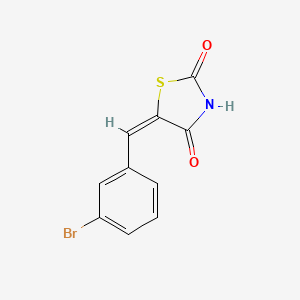
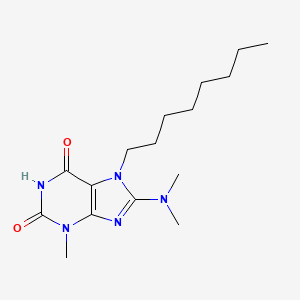
![(1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine](/img/structure/B11997265.png)
![2-[(1E)-1-propenyl]pyridine](/img/structure/B11997274.png)

